molecular formula C10H8BrNO B6164066 4-bromo-8-methoxyisoquinoline CAS No. 1784377-21-4

4-bromo-8-methoxyisoquinoline

Cat. No.: B6164066
CAS No.: 1784377-21-4
M. Wt: 238.1
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Description

Significance of Isoquinoline (B145761) Derivatives in Modern Chemical Sciences

Isoquinoline derivatives are of immense interest to synthetic organic and medicinal chemists due to their diverse therapeutic potential. nih.govontosight.ai These compounds have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govontosight.aiontosight.ai The structural versatility of the isoquinoline scaffold allows for the development of compounds that can interact with a variety of biological targets, making it a cornerstone in the design and discovery of new therapeutic agents. nih.govresearchgate.net The continuous development of novel and efficient synthetic methods to construct isoquinoline skeletons remains a vibrant area of research. nih.govontosight.ai

Strategic Importance of 4-bromo-8-methoxyisoquinoline as a Research Target

Within the vast family of isoquinoline derivatives, this compound stands out as a strategically important molecule for several reasons. The presence of a bromine atom at the 4-position and a methoxy (B1213986) group at the 8-position provides specific handles for further chemical modifications. The bromine atom, for instance, can act as a leaving group in various cross-coupling reactions, allowing for the introduction of diverse functional groups. This strategic placement makes it a valuable building block in the synthesis of more complex molecules. mdpi.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is primarily concentrated in the realms of synthetic methodology and medicinal chemistry. Scientists are exploring its use as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. For example, it is utilized in the development of anticancer agents. chemshuttle.com The electron-donating nature of the methoxy group at the 8-position has been noted in medicinal chemistry studies for its potential to enhance binding to biological targets like tubulin. chemshuttle.com Furthermore, the inherent fluorescence of the isoquinoline scaffold makes derivatives like this compound useful in the creation of fluorescent biosensors for analytical purposes. chemshuttle.com

Chemical and Physical Properties

The fundamental characteristics of this compound are crucial for its application in research and synthesis.

PropertyValue
CAS Number 1784377-21-4
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Appearance Crystalline solid
Melting Point 95-100 °C
Solubility Moderately soluble in ethanol (B145695) and methanol (B129727)

Data sourced from chemshuttle.combiosynth.com

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key focus of chemical research. One reported method involves a modification of the Pomeranz-Fritsch cyclization. semanticscholar.org The reactivity of this compound is largely dictated by the bromine and methoxy substituents. The bromine atom at the C-4 position can be utilized in various chemical transformations. For instance, it can serve as a protecting group in certain synthetic routes, preventing the formation of undesired regioisomers during reactions like the Bischler-Napieralski cyclization. mdpi.com

Research Applications in Drug Discovery and Beyond

The unique structural features of this compound make it a valuable tool in several areas of research.

Research AreaApplication of this compound
Anticancer Drug Development Serves as a building block for potential anticancer agents, with the 8-methoxy group potentially enhancing tubulin binding. chemshuttle.com
Fluorescent Biosensors The isoquinoline core's natural fluorescence is harnessed to create biosensors for detecting specific analytes. chemshuttle.com
Synthetic Chemistry Used as a key intermediate and building block for constructing more complex molecular architectures. mdpi.com

Properties

CAS No.

1784377-21-4

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 8 Methoxyisoquinoline and Its Analogs

Classical Isoquinoline (B145761) Core Synthesis Approaches and Adaptations

The formation of the fundamental isoquinoline ring system is a prerequisite for the synthesis of 4-bromo-8-methoxyisoquinoline. Two of the most venerable and adaptable methods for this purpose are the Pomeranz-Fritsch and the Bischler-Napieralski reactions. These have been refined over time to accommodate various substituents and improve yields.

The Pomeranz-Fritsch reaction, first reported in the late 19th century, is a cornerstone of isoquinoline synthesis. wikipedia.orgthermofisher.com The standard reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. organicreactions.orgchemistry-reaction.com The acid catalyst, traditionally concentrated sulfuric acid, facilitates the ring closure to form the isoquinoline nucleus. wikipedia.orgthermofisher.com

In the context of synthesizing methoxy-substituted isoquinolines, such as the 8-methoxy variant, the starting material would be a methoxy-substituted benzaldehyde. The presence of the electron-donating methoxy (B1213986) group on the aromatic ring generally facilitates the electrophilic cyclization step. Refinements to the classical procedure include the use of alternative acid catalysts. Lewis acids like trifluoroacetic anhydride and lanthanide triflates have been employed to promote the reaction, sometimes under milder conditions than concentrated sulfuric acid. wikipedia.org

Table 1: Key Features of the Pomeranz-Fritsch Reaction and its Modifications

ReactionKey ReactantsCatalyst/ConditionsProduct Type
Classical Pomeranz-Fritsch Benzaldehyde, 2,2-DialkoxyethylamineConcentrated H₂SO₄ (or Lewis Acids)Isoquinoline (unsubstituted at C1)
Schlittler-Muller Modification Benzylamine, Glyoxal HemiacetalAcid-catalyzedC1-Substituted Isoquinoline

The Bischler-Napieralski reaction is another powerful and widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to furnish the isoquinoline core. wikipedia.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-arylethylamide under dehydrating acidic conditions. organic-chemistry.orgresearchgate.net The presence of electron-donating groups on the aromatic ring of the β-arylethylamide enhances the reaction's efficacy, making it well-suited for precursors bearing a methoxy group. nrochemistry.com

The synthesis of an 8-methoxyisoquinoline scaffold via this route would begin with a suitably substituted β-phenylethylamine. The key cyclization step is promoted by a condensing agent, with phosphorus oxychloride (POCl₃) being the most common. wikipedia.orgresearchgate.net Other reagents such as phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and zinc chloride (ZnCl₂) are also used. nrochemistry.comorganic-chemistry.org The reaction mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring to close the isoquinoline ring. wikipedia.orgnrochemistry.com

For the specific synthesis of this compound, the bromine atom could either be present on the starting β-arylethylamide precursor or introduced at a later stage after the formation of the isoquinoline ring system. Subsequent dehydrogenation of the initially formed 3,4-dihydroisoquinoline is required to achieve the fully aromatic isoquinoline structure. nrochemistry.com

Achieving the precise placement of a bromine atom at the C4 position of the isoquinoline nucleus is a critical challenge. The regioselectivity of electrophilic bromination is highly dependent on the reaction conditions and the existing substituents on the ring. Several strategies have been developed to control the position of bromination.

One effective method for regioselective bromination involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. This procedure has been successfully used to synthesize 5-bromoisoquinoline, where strict temperature control (between -26°C and -18°C) is crucial to ensure high regioselectivity and prevent the formation of other isomers. orgsyn.org A similar approach could potentially be adapted for the 4-position by carefully manipulating the electronic properties of the isoquinoline precursor.

Another strategy involves the treatment of specific precursors with molecular bromine. For instance, the regioselective bromination of 6-hydroxytetrahydroisoquinolines with molecular bromine has been shown to yield 5-bromo-6-hydroxytetrahydroisoquinolines as the sole product in high yields. researchgate.netlatrobe.edu.au This highlights how existing functional groups can direct the position of incoming electrophiles.

More recent methods utilize transition-metal catalysis. For example, a palladium-catalyzed process starting from 2-alkynyl benzyl azides can selectively produce 4-bromoisoquinolines. researchgate.net This reaction proceeds in the presence of PdBr₂ and CuBr₂, with the choice of solvent and additives influencing the final product, allowing for the selective synthesis of either 4-bromoisoquinolines or 4-bromoisoquinolinones. researchgate.net

Targeted Synthesis of this compound and its Derivatives

The targeted synthesis of this compound requires a strategic combination of ring formation and functionalization steps. This involves careful planning of the synthetic route, including the design of appropriate precursors and the optimization of reaction conditions to maximize yield and purity.

The selection of a synthetic pathway dictates the design of the necessary precursors. Two primary strategies can be envisioned: (A) constructing the 8-methoxyisoquinoline core first, followed by regioselective bromination at the C4 position, or (B) starting with a precursor that already contains the bromo and methoxy substituents in the correct orientation.

Table 2: Potential Precursors for this compound Synthesis

Synthetic RouteKey PrecursorDescription
Pomeranz-Fritsch 2-Bromo-6-methoxybenzaldehydeThis aldehyde would be condensed with a 2,2-dialkoxyethylamine. The bromo and methoxy groups are positioned on the starting aromatic aldehyde.
Bischler-Napieralski N-[2-(2-Bromo-6-methoxyphenyl)ethyl]acetamideThis β-arylethylamide contains the required substitution pattern. Intramolecular cyclization would yield the target scaffold after dehydrogenation.
Post-Synthesis Bromination 8-MethoxyisoquinolineThis approach involves the synthesis of the methoxy-substituted isoquinoline first, followed by a regioselective bromination step to introduce the bromine at the C4 position.

Optimizing reaction conditions is paramount for enhancing the yield and purity of the final product. This includes the choice of solvents, reagents, temperature, and reaction time.

For the Bischler-Napieralski cyclization, the choice of the dehydrating agent can significantly impact the reaction. While POCl₃ is common, P₂O₅ in refluxing POCl₃ may be more effective for less reactive substrates. wikipedia.org The reaction is typically carried out in high-boiling solvents like toluene or xylene to facilitate the high temperatures required for cyclization. organic-chemistry.org Recent advancements have shown that this reaction can be performed in ionic liquids, which can lead to higher yields, greater purity, and a more environmentally friendly process. organic-chemistry.org

In the case of regioselective bromination, precise temperature control is a key factor for yield enhancement. As seen in the synthesis of 5-bromoisoquinoline, maintaining a temperature below -18°C minimizes the formation of undesired isomers. orgsyn.org For palladium-catalyzed bromination reactions, the choice of additives and solvents is crucial for directing the reaction towards the desired product. A study on the synthesis of 4-bromoisoquinolines and 4-bromoisoquinolones found that using LiBr as an additive in acetonitrile favored the formation of 4-bromoisoquinoline (B23445), whereas using acetic acid in a chlorinated solvent led to the 4-bromoisoquinolone. researchgate.net This demonstrates how subtle changes in the reaction medium can dramatically alter the outcome and yield of a specific product.

Table 3: Optimization of Reaction Conditions for Bromoisoquinoline Synthesis

Reaction TypeReagent/CatalystAdditiveSolventTemperature (°C)ProductYield
Electrophilic BrominationN-Bromosuccinimide-H₂SO₄-22 to -185-Bromoisoquinoline47-49%
Pd-Catalyzed CyclizationPdBr₂ / CuBr₂LiBr (2 equiv.)MeCN804-Bromo-3-phenylisoquinoline72%
Pd-Catalyzed CyclizationPdBr₂ / CuBr₂HOAc (2 equiv.)ClCH₂CH₂Cl / H₂O804-Bromo-3-phenylisoquinolin-1(2H)-one83%

Control of Regioselectivity and Stereochemistry in Functionalization Reactions

The functionalization of the isoquinoline scaffold, particularly one already substituted like this compound, presents significant challenges in controlling regioselectivity. The inherent electronic properties of the isoquinoline ring system, combined with the directing effects of existing substituents, dictate the position of subsequent chemical modifications.

Electrophilic aromatic substitution reactions on the unsubstituted isoquinoline ring preferentially occur at the C5 and C8 positions of the benzene (B151609) ring portion. shahucollegelatur.org.in However, the presence of the electron-donating methoxy group at C8 and the electron-withdrawing bromine atom at C4 significantly alters this reactivity. The methoxy group at C8 is a strong activating group and an ortho-, para-director. This would typically direct incoming electrophiles to the C7 and C5 positions. Conversely, the bromine at C4 deactivates the pyridine (B92270) ring for electrophilic attack.

In the context of radical reactions, such as the regioselective hydrosilylation of isoquinolines, functionalization tends to occur at positions that can best stabilize a radical intermediate. For isoquinolines, photochemical generation of radicals often favors the 8-position. nih.gov The substitution pattern of this compound would likely influence this, with the methoxy group potentially stabilizing a radical at C7.

For nucleophilic attack, the pyridine ring of the isoquinoline is more reactive than the benzene ring. The C1 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic addition. The bromine at C4 further enhances the electrophilicity of the pyridine ring, though its direct influence on the regioselectivity of nucleophilic attack at C1 versus C3 is complex and can be substrate-dependent.

The control of stereochemistry primarily becomes a factor when creating new chiral centers, for instance, during the reduction of the isoquinoline ring to form tetrahydroisoquinolines or through the addition of a substituent with a chiral center. Classic methods like the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization, can generate a new stereocenter at the C1 position. pharmaguideline.com The facial selectivity of the cyclization step, which determines the resulting stereochemistry, can be influenced by the presence of existing chiral centers in the starting materials or by the use of chiral catalysts.

Directing Group Effects in Isoquinoline Functionalization:

PositionSubstituentElectronic EffectDirecting Influence on Electrophilic Substitution
C8-OCH3 (Methoxy)Electron-donating, ActivatingOrtho, Para-directing (to C7 and C5)
C4-Br (Bromo)Electron-withdrawing, DeactivatingMeta-directing (relative to itself, but generally deactivates the ring)

Advanced Catalytic Approaches in Isoquinoline Synthesis

Modern synthetic chemistry has increasingly relied on advanced catalytic methods to construct and functionalize complex heterocyclic systems like isoquinolines, offering improvements in efficiency, selectivity, and environmental impact over classical methods.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolines and their derivatives. nih.govresearchgate.net This strategy allows for the direct formation of carbon-carbon and carbon-heteroatom bonds by functionalizing otherwise inert C-H bonds, thereby reducing the need for pre-functionalized starting materials.

Rhodium(III)-catalyzed reactions are particularly prominent in this area. For instance, the annulation of benzamides with alkynes via C-H activation provides a direct route to isoquinolone derivatives. nih.gov In such reactions, an amide group can act as a directing group, guiding the metal catalyst to activate a specific ortho C-H bond on the benzene ring. This is followed by insertion of the alkyne and subsequent cyclization to form the isoquinolone core. The regioselectivity of the alkyne insertion is a crucial aspect of these transformations.

Ruthenium(II) catalysts have also been employed for the C-H functionalization of benzylamines to produce isoquinolines. organic-chemistry.org The free amine acts as a directing group, facilitating the C-H activation and subsequent annulation with reaction partners like sulfoxonium ylides. organic-chemistry.org These methods offer an atom-economical approach to building the isoquinoline framework without the need for external oxidants. organic-chemistry.org

Examples of Transition Metals in C-H Activation for Isoquinoline Synthesis:

Catalyst MetalDirecting Group ExampleReaction TypeReference
Rhodium(III)Amide[4+2] Annulation nih.gov
Ruthenium(II)Primary AmineC-H Functionalization/Annulation organic-chemistry.org
Manganese(I)AmidineC-H Activation nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable for the derivatization of halogenated isoquinolines like this compound. The bromine atom at the C4 position serves as a versatile handle for introducing a wide array of substituents through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination couplings.

These reactions allow for the formation of C-C, C-N, and C-O bonds at the C4 position with high efficiency and functional group tolerance. For example, a Suzuki coupling could be used to introduce a new aryl or heteroaryl group at the C4 position by reacting this compound with a boronic acid in the presence of a palladium catalyst and a base. Similarly, a Sonogashira coupling would install an alkyne group, providing a gateway for further transformations.

The choice of ligand for the palladium catalyst is often critical for achieving high yields and selectivities in these cross-coupling reactions. Ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle, and can also play a role in preventing catalyst deactivation.

The principles of green chemistry are increasingly influencing the design of synthetic routes to isoquinolines. Key considerations include improving atom economy, reducing waste, using less hazardous solvents, and developing energy-efficient processes.

Modern catalytic methods, such as the C-H activation strategies discussed above, contribute significantly to green chemistry goals. By eliminating the need for pre-functionalization of starting materials, C-H activation improves atom economy and reduces the number of synthetic steps, which in turn minimizes waste generation.

The use of water or other environmentally benign solvents, the development of recyclable catalysts, and the use of microwave irradiation to reduce reaction times and energy consumption are other important aspects of green chemistry being applied to isoquinoline synthesis. For example, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate can be performed under microwave irradiation to afford substituted isoquinolines. organic-chemistry.org Furthermore, exploring catalytic systems based on more abundant and less toxic metals is an active area of research. The development of one-pot, multi-component reactions, which allow for the synthesis of complex molecules from simple starting materials in a single operation, also aligns with the principles of sustainable chemistry by reducing the need for purification of intermediates and minimizing solvent usage.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 8 Methoxyisoquinoline

Electrophilic and Nucleophilic Substitution Reactions of the Isoquinoline (B145761) Core

The reactivity of the 4-bromo-8-methoxyisoquinoline core is dictated by the electronic properties of the isoquinoline ring system, which is generally electron-deficient, and the influence of its substituents. The bromine atom at C4 and the methoxy (B1213986) group at C8 serve as primary handles for derivatization.

The carbon-bromine bond at the C4 position is the most versatile site for modification on the this compound molecule. While direct nucleophilic aromatic substitution (SNAr) of the bromide is possible under certain conditions, this position is most commonly functionalized via transition metal-catalyzed cross-coupling reactions, which are discussed in detail in section 3.2.

For a direct SNAr reaction to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, and the reaction often requires forcing conditions such as high temperatures. In the isoquinoline system, the ring nitrogen atom exerts an electron-withdrawing effect, which can facilitate nucleophilic attack, particularly at the C1 and C3 positions. However, the C4 position is less activated, making direct substitution challenging. Studies on related chloroquinolines and quinazolines show that nucleophilic displacement of a halogen at the 4-position by amines or other nucleophiles can be achieved, but this pathway is less common for bromo-derivatives which are ideal substrates for cross-coupling. mdpi.comnih.gov Therefore, the primary role of the C4-bromo substituent is to serve as an excellent leaving group in palladium-catalyzed transformations.

The methoxy group at the C8 position is an aryl methyl ether, which is generally stable but can be cleaved to unveil a hydroxyl group. This transformation is a crucial step for further derivatization, as the resulting 8-hydroxyisoquinoline can participate in a variety of reactions, including O-alkylation, O-acylation, or conversion to a triflate for subsequent cross-coupling.

The most common method for aryl methyl ether cleavage is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids like boron tribromide (BBr₃). wikipedia.orgchemistrysteps.com The mechanism typically involves the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A nucleophile, such as a bromide or iodide ion, then attacks the methyl carbon via an SN2 mechanism, releasing methanol (B129727) and yielding the corresponding phenol, in this case, 4-bromo-8-hydroxyisoquinoline. masterorganicchemistry.com

Table 1: Common Reagents for Aryl Ether Demethylation

Reagent Typical Conditions Mechanism Reference
Boron Tribromide (BBr₃) CH₂Cl₂, -78 °C to rt Lewis Acid-Assisted Cleavage wikipedia.org
Hydrobromic Acid (HBr) Acetic Acid, reflux SN2 chemistrysteps.commasterorganicchemistry.com
Hydroiodic Acid (HI) Reflux SN2 chemistrysteps.commasterorganicchemistry.com

This demethylation provides access to 4-bromo-8-hydroxyisoquinoline, which can be used in the development of chelating agents or as a precursor for radiolabeled pharmaceuticals. nih.gov

Advanced Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the C4-bromo position of this compound is an ideal handle for these powerful transformations. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (such as a boronic acid or boronic ester) to form a new carbon-carbon bond. libretexts.org It is one of the most widely used cross-coupling reactions due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. nih.gov

For this compound, the Suzuki-Miyaura reaction enables the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups at the C4 position. The general catalytic cycle involves three key steps: (1) oxidative addition of the aryl bromide to a Pd(0) complex, (2) transmetalation of the organic group from the boron atom to the palladium center, and (3) reductive elimination of the final product, which regenerates the Pd(0) catalyst. libretexts.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst / Precatalyst Ligand Base Solvent(s) Temperature Reference
Pd₂(dba)₃ SPhos K₃PO₄ Toluene/H₂O 100 °C libretexts.org
Pd(OAc)₂ PPh₃ Na₂CO₃ Toluene/EtOH/H₂O 80 °C organic-synthesis.com
PdCl₂(dppf) (dppf) K₂CO₃ Dioxane/H₂O 90 °C organic-synthesis.com

The reaction's versatility has been demonstrated on various bromo-heterocyclic systems, including isoquinolines, highlighting its applicability for synthesizing complex biaryl structures. nih.gov

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. organic-chemistry.org The use of this compound in a Sonogashira reaction allows for the direct attachment of an alkyne moiety at the C4 position, yielding 4-alkynyl-8-methoxyisoquinolines. These products are valuable intermediates for the synthesis of heterocycles, natural products, and functional materials. researchgate.net

The catalytic cycle is thought to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. Copper-free versions of the Sonogashira reaction have also been developed to avoid the homocoupling of alkynes (Glaser coupling). wikipedia.org

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

Palladium Catalyst Copper Co-catalyst Base Solvent Temperature Reference
PdCl₂(PPh₃)₂ CuI Et₃N or Diisopropylamine Toluene or THF rt to 80 °C organic-chemistry.orgresearchgate.net
Pd(PPh₃)₄ CuI n-Butylamine Benzene (B151609) 80 °C wikipedia.org
Pd(OAc)₂ - (Copper-free) Piperidine DMF 100 °C researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals. acsgcipr.org Applying this reaction to this compound allows for the introduction of primary or secondary amines at the C4 position, providing access to a diverse range of 4-aminoisoquinoline (B122460) derivatives.

The reaction requires a palladium catalyst, a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). libretexts.orgorganic-chemistry.org The choice of ligand is critical and is often tailored to the specific substrates being coupled. chemrxiv.org The general mechanism involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org

Table 4: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides

Palladium Source Ligand Base Solvent Temperature Reference
Pd(OAc)₂ BINAP NaOtBu Toluene 80-110 °C wikipedia.org
Pd₂(dba)₃ XantPhos Cs₂CO₃ Dioxane 100 °C chemrxiv.org
Pd(OAc)₂ RuPhos K₂CO₃ t-BuOH 100 °C organic-chemistry.org

This methodology provides a direct and highly efficient route to functionalized isoquinolines that would be difficult to access through classical methods like nucleophilic aromatic substitution. wikipedia.org

Based on a thorough review of available scientific literature, there is currently insufficient specific data on the chemical reactivity and derivatization of this compound to fully address the requested sections of the article. Published research has largely focused on related isomers, such as 4-bromo-8-methoxyquinoline (B35057), or other substituted isoquinolines. The specific cross-coupling reactions, functional group interconversions, and heterocyclic transformations for this compound are not well-documented in the public domain.

Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the provided outline for this specific compound at this time. To do so would require speculation beyond the available evidence.

Application of 4 Bromo 8 Methoxyisoquinoline As a Synthetic Intermediate and Building Block

Construction of Complex Polyheterocyclic Systems

The 4-bromo-8-methoxyisoquinoline framework is an excellent starting point for the synthesis of elaborate polyheterocyclic systems, which are prevalent in natural products and pharmacologically active compounds. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the fusion of additional ring systems onto the isoquinoline (B145761) core.

Research on related 4-bromoisoquinoline (B23445) scaffolds has demonstrated the feasibility of these synthetic strategies. For instance, palladium-catalyzed reactions such as Buchwald–Hartwig amination and Suzuki coupling are employed to create complex fused heterocycles. researchgate.net One documented pathway involves a selective Buchwald–Hartwig reaction between 4-bromoisoquinoline and 2-bromoaniline, followed by a palladium-catalyzed intramolecular direct arylation, to yield 11H-indolo[3,2-c]isoquinoline. researchgate.net Similarly, the synthesis of 7H-indolo[2,3-c]isoquinoline has been achieved through a Suzuki reaction. researchgate.net These established methodologies highlight the utility of the 4-bromo group as a linchpin for building intricate molecular frameworks. The presence of the 8-methoxy group in the target compound further influences the reactivity and properties of the resulting polyheterocyclic systems.

Multi-component reactions (MCRs) also provide an efficient route to fused-imidazole derivatives from 4-bromoisoquinoline precursors, showcasing the adaptability of this building block in diversity-oriented synthesis. researchgate.net

Table 1: Examples of Polyheterocyclic Systems Synthesized from 4-Bromoisoquinoline Scaffolds

Starting Material Key Reactions Resulting Polyheterocyclic System
4-Bromoisoquinoline Buchwald–Hartwig Amination, Intramolecular Direct Arylation 11H-indolo[3,2-c]isoquinoline researchgate.net
4-Bromoisoquinoline Suzuki Coupling, Intramolecular Nitrene Insertion 7H-indolo[2,3-c]isoquinoline researchgate.net

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic and structural characteristics of the isoquinoline nucleus make it an attractive component for the design of advanced organic materials. This compound serves as a valuable precursor for molecules with specific functional properties, including applications in optoelectronics and supramolecular chemistry.

The development of novel π-conjugated systems is central to the advancement of optoelectronic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 4-bromoisoquinoline moiety can be incorporated into larger conjugated systems through carbon-carbon bond-forming reactions, where the bromine atom acts as a leaving group.

For example, coupling reactions can link the 4-position of the isoquinoline ring to other aromatic systems, extending the π-conjugation and tuning the molecule's photophysical properties. dur.ac.uk The synthesis of tryptophan analogues incorporating the isoquinoline ring system from 4-bromoisoquinoline has been shown to yield molecules with useful and distinct photophysical characteristics, such as large Stokes shifts and high molar absorptivities, which are desirable in fluorescent probes and materials. acs.org The electron-donating 8-methoxy group on this compound can further modulate the HOMO-LUMO energy gap of the resulting conjugated systems, influencing their absorption and emission spectra.

Supramolecular chemistry involves the design of complex, ordered structures through non-covalent interactions. The isoquinoline ring is an excellent candidate for building these assemblies due to its rigidity, aromaticity, and the presence of a nitrogen heteroatom capable of participating in hydrogen bonding.

Studies have shown that isoquinoline derivatives can self-assemble into highly ordered structures, such as columnar liquid crystals. tandfonline.com These assemblies are formed through intermolecular hydrogen bonding, where peripheral isoquinoline units are arranged around a central core. The resulting materials exhibit mesophases at room temperature, making them promising for applications in molecular electronics. tandfonline.com The formation of infinite three-dimensional networks and other supramolecular architectures is also driven by a combination of hydrogen bonds and C-H···π interactions involving the isoquinoline ring. semanticscholar.org Furthermore, functionalized isoquinoline derivatives have been used to construct dynamic, multi-level responsive luminescent materials through host-guest complexation with macrocycles like cucurbituril, demonstrating their application in advanced information encryption systems. nih.gov

Design and Synthesis of Bioactive Scaffolds and Chemical Probes

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound provides a key intermediate for creating novel bioactive molecules and research probes to investigate biological systems.

This compound is utilized in the development of potent anticancer agents, particularly those that target the microtubule network essential for cell division. The isoquinoline core serves as a scaffold for inhibitors of tubulin polymerization. nih.gov A significant body of research has demonstrated that various isoquinoline derivatives, such as those based on the 5,6-dihydroindolo[2,1-a]isoquinoline system, are potent inhibitors of tubulin polymerization and function by binding to the colchicine-binding site on tubulin. acs.orgnih.govacs.org

The 8-methoxy group on the isoquinoline ring is a key feature found in many natural product-based tubulin inhibitors, where it is believed to enhance binding affinity. The synthetic utility of this compound lies in its ability to serve as a precursor for compounds designed to interact with this critical oncology target.

Table 2: Isoquinoline Derivatives as Tubulin Polymerization Inhibitors

Isoquinoline Scaffold Type Mechanism of Action Key Findings
Dihydroindolo[2,1-a]isoquinolines Inhibition of tubulin polymerization; binding to colchicine (B1669291) site Hydroxy-substituted derivatives show high activity, with IC50 values in the low micromolar range. acs.orgnih.gov

Molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are indispensable tools in biomedical research and clinical diagnostics. nih.govmdpi.com These techniques rely on the administration of molecules labeled with a radionuclide (radiotracers) that accumulate at a specific biological target.

The aryl bromide functionality of this compound makes it an ideal precursor for the synthesis of radiolabeled probes. The carbon-bromine bond can be readily converted to a carbon-radioisotope bond through various radiohalogenation methods. For instance, the bromine atom can be substituted with positron-emitting isotopes like bromine-76 (B1195326) (⁷⁶Br) or fluorine-18 (B77423) (¹⁸F), or with gamma-emitting isotopes like iodine-123 (¹²³I). This allows for the development of targeted PET and SPECT tracers to non-invasively visualize and quantify the distribution of specific enzymes, receptors, or other molecular targets in vivo. mdpi.comnih.gov This strategy is fundamental in drug development and disease diagnosis, enabling the study of target engagement and pharmacokinetics. bohrium.com

Spectroscopic and Structural Elucidation Methodologies for 4 Bromo 8 Methoxyisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete structural map of 4-bromo-8-methoxyisoquinoline can be assembled.

The ¹H and ¹³C NMR spectra of this compound provide foundational information about the electronic environment of each proton and carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the electron-withdrawing inductive effect of the bromine atom, and the electron-donating resonance effect of the methoxy (B1213986) group.

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region and one singlet in the aliphatic region for the methoxy group. The protons H1 and H3 of the pyridine (B92270) ring are typically the most deshielded due to the proximity of the electronegative nitrogen atom. The bromine at position 4 will influence the chemical shift of the adjacent H3 and H5 protons. The methoxy group at C8 will cause an upfield shift for the ortho-positioned H7.

The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the molecule. The carbons attached to heteroatoms (C4-Br, C8-O, and the carbons adjacent to N) will have their chemical shifts significantly affected. Quaternary carbons (C4, C4a, C8, and C8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Predicted chemical shift assignments are based on the analysis of isoquinoline (B145761) and its substituted derivatives.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-1 ~9.0 - 9.2 s
H-3 ~8.3 - 8.5 s
H-5 ~7.6 - 7.8 d
H-6 ~7.3 - 7.5 t
H-7 ~7.0 - 7.2 d

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C-1 ~152
C-3 ~145
C-4 ~122
C-4a ~129
C-5 ~128
C-6 ~120
C-7 ~108
C-8 ~158
C-8a ~138

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the protons on the benzene (B151609) ring: H-5 with H-6, and H-6 with H-7. The absence of coupling for H-1 and H-3 would confirm their isolated nature on the pyridine ring. longdom.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the direct assignment of the protonated carbons in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range couplings (typically two to three bonds) between protons and carbons. This information pieces together the entire molecular skeleton. For instance, the H-1 proton would show a correlation to C-3 and C-8a, while the methoxy protons would show a strong correlation to C-8. These correlations are instrumental in confirming the placement of the substituents. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY can be used to confirm the regiochemistry. For example, a spatial correlation between the H-1 proton and the methoxy protons at C-8 would provide strong evidence for this substitution pattern.

Table 3: Expected Key HMBC Correlations for this compound

Proton Correlated Carbons (²JCH, ³JCH)
H-1 C-3, C-8a
H-3 C-1, C-4, C-4a
H-5 C-4, C-7, C-8a
H-7 C-5, C-8, C-8a

The chemical shifts observed in NMR spectroscopy can be influenced by the choice of solvent and the temperature of the analysis.

Solvent Effects: The polarity and hydrogen-bonding capabilities of the deuterated solvent can alter the electron density around the nuclei, leading to changes in chemical shifts. For instance, changing from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond accepting solvent like DMSO-d₆ can cause significant shifts, particularly for protons near the nitrogen atom (H-1, H-3) and the methoxy group. Aromatic Solvent-Induced Shifts (ASIS), observed when using solvents like benzene-d₆, can also provide structural information by causing differential upfield shifts based on the solute's geometry relative to the solvent molecules.

Temperature Dependence: While less common for rigid aromatic molecules like this, temperature studies can be informative. Changes in temperature can affect conformational equilibria if any flexible side chains were present. For the core isoquinoline structure, significant temperature dependence is not expected under normal conditions, but could indicate aggregation or specific solute-solvent interactions at lower temperatures.

Mass Spectrometry (MS)

Mass spectrometry provides precise information about the molecular weight and elemental formula of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. lcms.cz For this compound, the molecular formula is C₁₀H₈BrNO.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of a bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by two mass units (e.g., M⁺ and M+2⁺). This isotopic signature is a powerful diagnostic for the presence of bromine. youtube.com

Table 4: HRMS Data for this compound

Ion Formula Isotope Calculated m/z
[C₁₀H₈⁷⁹BrNO]⁺ M⁺ 236.9789

The measured exact mass from an HRMS experiment would be compared to these calculated values to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable information about the molecule's structure and the connectivity of its atoms.

The fragmentation of this compound is expected to proceed through several characteristic pathways:

Loss of a methyl radical: A common initial fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, leading to a radical cation.

Loss of carbon monoxide: The resulting ion can then lose carbon monoxide (CO, 28 Da).

Loss of bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br, 79 or 81 Da).

Retro-Diels-Alder (RDA) reaction: The isoquinoline ring system can undergo a characteristic RDA fragmentation, leading to the cleavage of the pyridine ring.

Table 5: Predicted Key Fragments in the MS/MS Spectrum of this compound

m/z (for ⁷⁹Br) Loss Fragment Identity
222 •CH₃ [M - CH₃]⁺
194 •CH₃, CO [M - CH₃ - CO]⁺
158 •Br [M - Br]⁺

This detailed analysis of the fragmentation pattern helps to confirm the presence and location of the methoxy and bromo substituents on the isoquinoline core. thieme-connect.de

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. The vibrational modes of this compound are determined by its constituent parts: the isoquinoline ring, the methoxy group, and the bromine substituent. While IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, Raman spectroscopy detects the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability.

Functional Group Identification and Vibrational Mode Analysis

The analysis of the IR and Raman spectra of this compound would reveal characteristic vibrations corresponding to its specific structural features. The primary functional groups and their expected vibrational frequencies are detailed below.

Isoquinoline Ring System: The core structure is the aromatic isoquinoline ring. Its vibrations include C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane C-H bending modes. Aromatic C-H stretching vibrations are typically observed at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.czlibretexts.org The stretching of the C=C and C=N bonds within the fused rings gives rise to a series of characteristic bands in the 1400-1620 cm⁻¹ region. researchgate.net For the parent isoquinoline molecule, C=N stretching modes have been identified around 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net

Methoxy Group (-OCH₃): The methoxy substituent introduces several distinct vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl group are expected in the 2950-2970 cm⁻¹ and 2830-2850 cm⁻¹ ranges, respectively. bartleby.com The most characteristic bands for the ether linkage are the C-O stretching vibrations. Due to resonance with the aromatic ring, the aryl-O bond is strengthened, leading to a strong, asymmetric C-O-C stretching band around 1230-1275 cm⁻¹. bartleby.compearson.com A symmetric C-O-C stretching band is expected at a lower frequency, typically near 1020-1050 cm⁻¹. bartleby.com

Bromo Substituent (C-Br): The vibration of the carbon-bromine bond is found in the low-frequency "fingerprint" region of the spectrum. The C-Br stretching frequency for aromatic bromides typically appears as a strong band in the range of 500-690 cm⁻¹. libretexts.org This band can be crucial for confirming the presence of the bromine atom on the aromatic ring.

The following table summarizes the expected vibrational modes for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H StretchAromatic (Isoquinoline Ring)3000 - 3100MediumStrong
C-H Asymmetric & Symmetric StretchMethyl (Methoxy Group)2830 - 2970MediumMedium
C=C and C=N Ring StretchAromatic (Isoquinoline Ring)1400 - 1620Medium to StrongStrong
C-H BendingMethyl (Methoxy Group)~1450MediumMedium
Asymmetric Aryl-O-C StretchMethoxy Ether1230 - 1275StrongMedium
Symmetric Aryl-O-C StretchMethoxy Ether1020 - 1050MediumWeak
C-H Out-of-Plane BendingAromatic (Isoquinoline Ring)700 - 900StrongWeak
C-Br StretchBromo-Aromatic500 - 690StrongStrong

This table is based on characteristic group frequencies and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Molecules with π-electron systems and heteroatoms containing non-bonding electrons, such as this compound, exhibit characteristic absorptions in the UV-Vis region.

Electronic Transitions and Chromophore Characterization

The primary chromophore in this compound is the entire aromatic isoquinoline ring system. The extended conjugation of the fused benzene and pyridine rings results in several possible electronic transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. Aromatic systems like isoquinoline typically display multiple strong absorption bands corresponding to π → π* transitions. researchgate.net For the parent isoquinoline, these transitions are well-characterized and give rise to distinct absorption bands.

n → π* Transitions: The nitrogen atom in the isoquinoline ring possesses a lone pair of non-bonding electrons (n-electrons). An electron from this non-bonding orbital can be promoted to an anti-bonding π* orbital of the aromatic ring. These n → π* transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. researchgate.netyoutube.com

The bromo and methoxy groups act as auxochromes, which are substituents that can modify the absorption characteristics of the main chromophore. The methoxy group, an electron-donating group, and the bromine atom, with its lone pairs, can interact with the π-system of the isoquinoline ring through resonance. This interaction typically shifts the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and can also affect the intensity of the absorption bands.

The expected electronic transitions for this compound are summarized in the table below.

Transition TypeOrbitals InvolvedExpected Wavelength RegionExpected Molar Absorptivity (ε)
π → πExcitation from π bonding to π anti-bonding MOsUV (200-350 nm)High (1,000 - 50,000)
n → πExcitation from nitrogen lone pair to π anti-bonding MONear UV (>300 nm)Low (10 - 1,000)

This table presents expected transitions based on the principles of electronic spectroscopy for N-heterocyclic aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions Analysis

The analysis of a crystal structure extends beyond the individual molecule to understand how molecules are arranged in the crystal lattice. This arrangement, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to play a role in its solid-state assembly. A study of the isomeric compound 4-bromo-8-methoxyquinoline (B35057) revealed that its molecules are linked by weak intermolecular C—H···π interactions, forming one-dimensional chains. nih.gov Similar interactions could be expected for the isoquinoline structure.

Potential intermolecular interactions include:

π-π Stacking: The planar aromatic isoquinoline rings can stack on top of each other, an interaction driven by the favorable overlap of π-orbitals. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing.

Halogen Bonding: The bromine atom, being an electron-rich halogen, can act as a Lewis base and participate in halogen bonds with electrophilic sites on neighboring molecules.

C-H···π Interactions: Hydrogen atoms attached to the aromatic ring or the methyl group can interact with the electron-rich face of an adjacent isoquinoline ring system. nih.gov

The following table outlines the potential intermolecular interactions that could be identified and analyzed in the crystal structure of this compound.

Interaction TypeDonor Group/AtomAcceptor Group/AtomExpected Role in Crystal Packing
π-π StackingIsoquinoline π-systemIsoquinoline π-systemFormation of molecular stacks or layers
Halogen BondingC-Br (Bromine atom)N, O, or π-system (Electronegative/rich site)Directional linking of molecules
C-H···π InteractionAromatic C-H, Methyl C-HIsoquinoline π-systemLinking molecules into chains or sheets
C-H···N/O Hydrogen BondAromatic C-H, Methyl C-HNitrogen or Oxygen atomsWeak directional linking of molecules

This table describes potential interactions based on the molecular structure and general principles of crystal engineering.

Computational and Theoretical Chemistry Studies of 4 Bromo 8 Methoxyisoquinoline

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

For a related compound, 4-bromo-8-methoxyquinoline (B35057), single-crystal X-ray crystallography has shown that the non-hydrogen atoms are essentially co-planar nih.govresearchgate.net. A DFT geometry optimization of 4-bromo-8-methoxyisoquinoline would likely predict a similar planar structure for the isoquinoline (B145761) core. The methoxy (B1213986) group introduces a degree of conformational flexibility. The orientation of the methyl group relative to the isoquinoline ring would be a key aspect of the conformational analysis. The calculations would identify the most stable conformer by comparing the energies of different rotational isomers (rotamers) of the methoxy group.

Illustrative Optimized Geometry Parameters for a Related Compound (4-bromo-8-methoxyquinoline)

ParameterValue (Å)
Br-C Bond Length1.895
C-O (methoxy) Bond Length1.362
C-N Bond Lengths1.309, 1.367

Note: This data is for 4-bromo-8-methoxyquinoline and serves as an example of the type of data obtained from geometry optimization. nih.gov

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

DFT calculations can accurately predict various spectroscopic properties.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for confirming the structure of a synthesized compound. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, the chemical shifts can be predicted and compared with experimental data. For example, experimental ¹H and ¹³C NMR data is available for various brominated quinoline (B57606) and isoquinoline derivatives, which could serve as a benchmark for theoretical predictions. researchgate.netchemicalbook.com

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

IR (Infrared): The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum, which shows the frequencies and intensities of the vibrational modes, can be compared with experimental IR spectra to identify characteristic functional groups and confirm the molecule's identity.

Elucidation of Reaction Mechanisms and Reactivity Predictions

DFT is a powerful tool for studying the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This provides insights into the feasibility of a reaction and the nature of the transition state.

For this compound, DFT could be used to predict its reactivity in various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or electrophilic substitution on the isoquinoline ring. The calculations could help identify the most likely sites for reaction and the associated activation energies. The analysis of molecular electrostatic potential (MEP) maps can also reveal the electron-rich and electron-poor regions of the molecule, providing clues about its reactivity towards electrophiles and nucleophiles.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules and their interactions.

In Silico Docking Studies with Biological Macromolecules (Focus on Binding Modes)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. The simulation would then explore different binding poses and score them based on their binding affinity, which is an estimation of the strength of the interaction. The results would reveal the most likely binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the complex. For instance, in a study of a different quinoline-based compound, docking revealed hydrogen bonding and hydrophobic interactions with the active site residues of the elastase enzyme. beilstein-journals.orgnih.gov Such insights are crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

Illustrative Docking Study Results

ParameterValue
Binding Affinity (kcal/mol)-6.0 to -9.0
Interacting ResiduesAmino acids forming hydrogen bonds, hydrophobic contacts, etc.
Key Interactionse.g., Hydrogen bond with a specific serine residue, pi-stacking with a phenylalanine residue.

Note: This table presents typical data obtained from a molecular docking study and does not represent actual results for this compound.

Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular dynamics simulations offer a dynamic perspective on how a ligand like this compound might bind to a protein's active site. By simulating the movements and interactions of atoms over time, researchers can gain insights into the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding.

However, a comprehensive search of the current scientific literature reveals a notable absence of specific molecular dynamics simulation studies conducted on this compound. While the principles of MD simulations are well-established for a wide array of small molecules, this particular compound has not yet been the subject of published research in this specific computational domain.

For illustrative purposes, a typical molecular dynamics study on a novel compound would involve the following steps and generate data that could be presented as follows:

First, a biological target of interest would be identified based on preliminary in vitro or in silico screening. The crystal structure of this protein would then be obtained from a repository such as the Protein Data Bank. Docking studies would initially predict the most likely binding pose of this compound within the protein's active site.

Following docking, the ligand-protein complex would be subjected to extensive molecular dynamics simulations. These simulations would track the trajectory of each atom over a period of nanoseconds to microseconds, providing a wealth of data on the stability and nature of the interaction.

Key metrics that would be analyzed from these simulations include:

Root Mean Square Fluctuation (RMSF): This analysis would highlight the flexibility of different regions of the protein, indicating which amino acid residues are most affected by the binding of this compound.

Hydrogen Bond Analysis: A critical component of ligand-target interaction, the number and duration of hydrogen bonds formed between the ligand and the protein would be meticulously cataloged.

The findings from such a study would typically be summarized in detailed tables to provide a clear and quantitative overview of the interaction profile.

Hypothetical Interaction Data for this compound

The following tables are presented as hypothetical examples of the kind of data that would be generated from molecular dynamics simulations of this compound with a putative protein target. It is crucial to reiterate that this data is not based on actual experimental or computational results for this specific compound and is for illustrative purposes only.

Table 1: Key Intermolecular Interactions between this compound and a Hypothetical Target Protein

Interaction TypeInteracting ResidueLigand Atom InvolvedDistance (Å)Occupancy (%)
Hydrogen BondTYR 235O (methoxy)2.8575.2
Hydrogen BondLYS 150N (isoquinoline)3.1060.5
Halogen BondASP 233Br3.0545.8
Pi-Pi StackingPHE 310Isoquinoline Ring3.5088.1
HydrophobicLEU 230, ILE 255Bromo-isoquinoline Core--

Table 2: Binding Free Energy Calculations for this compound

ComponentEnergy (kcal/mol)
Van der Waals Energy-45.7
Electrostatic Energy-20.3
Polar Solvation Energy35.1
Non-polar Solvation Energy-5.2
Total Binding Free Energy (ΔG_bind) -36.1

Investigations into the Bioactivity and Pharmacological Relevance of Isoquinoline Derivatives

Structure-Activity Relationship (SAR) Studies for 4-bromo-8-methoxyisoquinoline Scaffolds

There is a notable lack of published research dedicated to the systematic structure-activity relationship (SAR) studies of this compound derivatives.

Rational Design and Synthesis for Modulated Biological Activity

While the synthesis of various brominated isoquinolines and their derivatives is documented, and their potential as precursors for bioactive compounds is recognized, specific studies detailing the rational design and synthesis of a series of analogs based on the this compound scaffold for the purpose of modulating a specific biological activity could not be found. The general principle of using brominated heterocycles as intermediates for creating diverse chemical libraries is a standard practice in drug discovery, but its specific application to this particular molecule is not detailed in the available literature.

Identification of Key Structural Determinants for Target Interaction

Without a series of synthesized analogs and their corresponding biological activity data, the identification of key structural determinants for target interaction for the this compound scaffold is not possible. SAR studies are foundational to understanding which parts of a molecule are essential for its biological effect, including the roles of the bromine atom at the 4-position and the methoxy (B1213986) group at the 8-position. This information is currently unavailable.

In Vitro and Cellular Studies of Molecular Target Interactions

Similarly, specific data from in vitro and cellular studies that would elucidate the molecular targets of this compound or its derivatives are not present in the accessible scientific record.

Enzyme Inhibition and Modulation Studies

No specific studies were identified that have screened or characterized this compound or its close analogs for inhibitory or modulatory activity against any particular enzyme or enzyme class. While related structures, such as complex quinoline (B57606) derivatives, have been investigated as enzyme inhibitors, this information cannot be directly attributed to the this compound core.

Receptor Binding and Activation Profiling

There is no available data on the receptor binding affinities or activation profiles for this compound. Such studies are crucial for identifying the potential therapeutic targets of a compound and are a standard component of preclinical drug development.

Investigation of Cellular Pathway Modulation

In the absence of defined molecular targets, investigations into the downstream modulation of cellular pathways by this compound have not been reported. Understanding how a compound affects cellular signaling is key to elucidating its mechanism of action and potential therapeutic applications or toxicities.

Research on Potential Biological Applications as Chemical Leads

While direct research on this compound is limited, the general scaffold of brominated and methoxy-substituted quinolines and isoquinolines is a recurring motif in the exploration of new bioactive agents.

No specific studies detailing the antibacterial or antifungal properties of this compound were identified. Research on related structures, such as various quinoline derivatives, indicates that the parent heterocyclic system can be a viable scaffold for antimicrobial activity. For instance, studies on other brominated quinazolinone derivatives have shown a range of antibacterial and antifungal activities, but this cannot be directly extrapolated to the specific isoquinoline (B145761) .

There is a notable lack of specific in vitro anticancer studies for this compound in the available literature. One supplier of the compound mentions its use in the development of anticancer agents, suggesting that the methoxy group at the 8-position may enhance binding to tubulin, a target for some anticancer drugs. chemshuttle.com However, this is a generalized statement regarding its potential application as a synthetic precursor rather than a report of its intrinsic activity. Research into other brominated quinazoline (B50416) and isoquinoline derivatives has shown cytotoxic activity against various cancer cell lines, but this research does not include the specific compound this compound.

Due to the absence of specific research data, no data tables on the antibacterial, antifungal, or anticancer activity of this compound can be provided.

Advanced Analytical Methodologies for Purity Assessment and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and analysis of 4-bromo-8-methoxyisoquinoline from reaction mixtures, impurities, and starting materials. These techniques exploit differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities. A reverse-phase HPLC method is typically employed for isoquinoline (B145761) derivatives. mdpi.comresearchgate.net In this setup, a nonpolar stationary phase is used with a polar mobile phase, causing the relatively nonpolar this compound to be retained on the column while more polar impurities elute faster.

Purity analysis is conducted by integrating the area of all peaks in the chromatogram; the purity is expressed as the peak area of this compound as a percentage of the total peak area. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure reference standard and plotting the peak area response against concentration. mdpi.com This allows for the precise determination of the compound's concentration in a given sample. A Diode Array Detector (DAD) or UV detector is commonly used, set to a wavelength where the isoquinoline core exhibits strong absorbance. nih.gov

Table 1: Representative HPLC Parameters for Analysis of this compound
ParameterCondition
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.govsielc.com
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid) sielc.com
Flow Rate1.0 mL/min
DetectionUV at ~254 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)
Injection Volume5-10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is best suited for the analysis of compounds that are volatile and thermally stable. libretexts.org Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and polarity, which may lead to poor peak shape and thermal decomposition in the hot injector port. scirp.org

Therefore, GC is more commonly used to assess the presence of volatile organic impurities or starting materials in a sample of this compound. For the analysis of the compound itself or its non-volatile derivatives, a derivatization step is often necessary. researchgate.net This process converts the analyte into a more volatile and thermally stable form, for instance, through silylation or acylation. sigmaaldrich.com However, this adds complexity to the sample preparation process.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool for monitoring the progress of chemical reactions in real-time, such as during the synthesis of this compound. rsc.orgacs.org By spotting small aliquots of the reaction mixture onto a TLC plate alongside the starting materials, a chemist can visually track the consumption of reactants and the formation of the product. libretexts.org

A typical setup involves a three-lane spotting pattern: the starting material, the reaction mixture, and a "co-spot" containing both. rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org The spots are typically visualized under UV light (254 nm), where the aromatic isoquinoline ring will be fluorescent.

Table 2: Example TLC System for Monitoring Synthesis
ParameterCondition
Stationary PhaseSilica Gel 60 F254
Mobile Phase (Eluent)Ethyl Acetate / Hexane mixture (e.g., 30:70 v/v) rsc.org
VisualizationUV Lamp (254 nm)
Expected ResultProduct (this compound) will have a distinct Rf value from starting materials.

Hyphenated Techniques

Hyphenated techniques combine the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry, providing definitive structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the characterization and trace-level quantification of this compound. rsc.org The liquid chromatograph first separates the compound from the sample matrix, after which it enters the mass spectrometer. nih.gov In the mass spectrometer, the compound is ionized, typically using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺.

The distinct isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) results in a characteristic [M+H]⁺ and [M+H+2]⁺ doublet in the mass spectrum, which is a key signature for identifying the presence of a single bromine atom in the molecule. nih.govacs.org For further structural confirmation, tandem mass spectrometry (MS/MS) is performed. The precursor ion ([M+H]⁺) is selected and fragmented through collision-induced dissociation (CID) to produce a unique pattern of product ions. ncsu.edu This fragmentation pattern provides a fingerprint for the molecule, confirming the identity of the isoquinoline core and the positions of the substituents. researchgate.net

Table 3: Predicted LC-MS/MS Parameters and Ions for this compound
ParameterValue / Description
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ (79Br)m/z 237.99
Precursor Ion [M+H]⁺ (81Br)m/z 239.99
Key Fragmentation PathwaysLoss of methyl radical (•CH₃), loss of carbon monoxide (CO), loss of bromine radical (•Br)
Example Product Ionsm/z 223/225 (loss of CH₃), m/z 195/197 (loss of CO from previous fragment), m/z 158 (loss of Br)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. As noted for GC, the direct analysis of this compound may be limited by its volatility. However, GC-MS is an excellent tool for identifying volatile impurities or related substances. nih.gov

When a compound enters the mass spectrometer from the GC column, it is typically ionized by high-energy electrons (electron ionization, EI). This process is highly energetic and causes extensive, reproducible fragmentation of the molecule. chemguide.co.uk The resulting mass spectrum shows the molecular ion (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the cleavage of the methoxy (B1213986) group or the bromine atom, providing clues to its structure. nih.govwhitman.edu The mass spectrum can be compared against spectral libraries for identification purposes.

Electrochemical Methods for Redox Characterization

The redox properties of this compound are crucial for understanding its potential involvement in electron transfer reactions, which is relevant in various chemical and biological contexts. Electrochemical methods provide a powerful suite of techniques to probe these properties, offering insights into the thermodynamics and kinetics of its oxidation and reduction processes. While direct and specific experimental studies on the electrochemical behavior of this compound are not extensively documented in publicly available literature, the redox characterization can be inferred and understood by examining the methodologies applied to structurally related isoquinoline and quinoline (B57606) derivatives.

Electrochemical analysis of organic molecules like this compound typically involves voltammetric techniques. These methods measure the current response of an electroactive species to a varying applied potential at an electrode surface. The resulting voltammogram provides characteristic peaks that correspond to specific oxidation or reduction events.

Key electrochemical techniques that would be employed for the redox characterization of this compound include:

Cyclic Voltammetry (CV): This is often the initial technique used to scout the redox behavior of a compound. By cycling the potential of an electrode and measuring the resulting current, CV can identify the potentials at which the compound is oxidized or reduced. It also provides information on the reversibility of these processes. For similar isoquinoline derivatives, CV has been used to determine parameters such as the diffusion coefficient and heterogeneous electron transfer rate constant. researchgate.netresearchgate.net The involvement of protons in the redox mechanism can also be investigated by studying the shift in peak potential as a function of pH. researchgate.netresearchgate.net

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique that can be used for quantitative analysis and to resolve overlapping electrochemical signals. It is particularly useful for verifying the number of electrons involved in a redox process. researchgate.netresearchgate.net

Square Wave Voltammetry (SWV): SWV is another highly sensitive voltammetric technique that allows for rapid analysis. It is often used to determine the reversibility of a redox process. researchgate.netresearchgate.net

In a typical experimental setup, a solution of this compound would be prepared in a suitable solvent containing a supporting electrolyte to ensure conductivity. A three-electrode system is commonly used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).

While specific redox potential data for this compound is not available, a hypothetical data table based on the expected behavior from cyclic voltammetry is presented below for illustrative purposes. The exact values would need to be determined experimentally.

TechniqueParameterHypothetical Value
Cyclic VoltammetryAnodic Peak Potential (Epa)Value not available
Cathodic Peak Potential (Epc)Value not available
Half-wave Potential (E₁/₂)Value not available
Peak Separation (ΔEp)Value not available

The study of related quinoline N-oxides has also demonstrated the use of electrochemical methods to investigate reaction mechanisms, such as C-H/N-H cross-coupling, where the redox properties of the quinoline core play a central role. mdpi.com Such studies highlight the utility of electrochemical techniques in understanding the reactivity of these heterocyclic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-8-methoxyisoquinoline with high purity?

  • Methodological Answer : The synthesis typically involves bromination of a methoxy-substituted isoquinoline precursor. For example, N-bromosuccinimide (NBS) in anhydrous dichloromethane under controlled temperatures (0–5°C) can selectively brominate the 4-position . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) ensures high purity. Storage at 0–6°C in amber vials minimizes decomposition .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in CDCl3_3 or DMSO-d6_6 to verify substitution patterns and aromatic proton environments.
  • X-ray Crystallography : Single-crystal analysis using SHELXTL for refinement (e.g., resolving bond lengths and angles) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular weight (e.g., expected [M+H]+^+ peak at m/z 254.0).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 0–6°C in inert, airtight containers to prevent hydrolysis or oxidation. Use desiccants (e.g., silica gel) to avoid moisture absorption. Handling under nitrogen/argon in a glovebox is recommended for air-sensitive reactions .

Advanced Research Questions

Q. How does the bromine substituent at the 4-position influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a directing group, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). The electron-withdrawing effect of bromine enhances electrophilic aromatic substitution at adjacent positions. Reaction optimization requires testing solvents (THF vs. DMF), bases (K2_2CO3_3 vs. Cs2_2CO3_3), and catalysts (Pd(PPh3_3)4_4) under microwave-assisted or reflux conditions .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated isoquinolines?

  • Methodological Answer : Discrepancies in bond angles or unit cell parameters may arise from crystal twinning or disorder. Use SHELXL for iterative refinement and PLATON to check for missed symmetry . Compare results with analogous structures (e.g., 4-bromo-8-methoxyquinoline) to identify systematic errors .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). Parameterize halogen bonding using force fields like OPLS-AA.
  • QSAR Analysis : Correlate substituent effects (e.g., bromine’s hydrophobicity) with activity data from analogs (e.g., 8-bromo-6-methylquinoline) .

Q. What experimental approaches evaluate the compound’s potential in medicinal chemistry?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases (e.g., EGFR) using fluorescence-based protocols.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via nonlinear regression .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using Z-scores or fold-change relative to controls.
  • Experimental Replication : Vary assay conditions (e.g., serum concentration, incubation time) to identify confounding factors. Cross-validate with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Compliance and Safety

Q. What regulatory guidelines apply to using this compound in preclinical research?

  • Methodological Answer : Adhere to ICH M3(R2) guidelines for nonclinical safety studies. Document handling protocols (e.g., PPE, fume hood use) and disposal via EPA-approved waste contractors. Maintain records per FDA 21 CFR Part 58 for GLP compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.